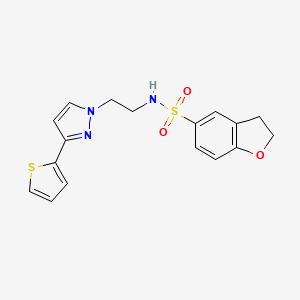

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound characterized by the presence of a benzofuran sulfonamide moiety linked to a pyrazole ring with a thiophene substitution

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring precise reaction conditions:

Formation of the Pyrazole Ring: : This initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated ketone, forming the pyrazole core.

Thiophene Introduction: : The thiophene ring can be introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Sulfonamide Synthesis: : The final sulfonamide bond is created via a condensation reaction between an amine precursor and a sulfonyl chloride derivative.

Industrial Production Methods

Scaling up the synthesis of this compound for industrial production involves optimizing each reaction step for efficiency and yield. This might include the use of continuous flow reactors for improved control over reaction parameters and purity.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: : The sulfonamide group can undergo oxidation reactions under the influence of strong oxidizing agents.

Reduction: : The pyrazole ring may undergo reduction reactions to form dihydropyrazole derivatives.

Substitution: : The thiophene and benzofuran rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.

Reduction: : Sodium borohydride (NaBH₄) in methanol.

Substitution: : Halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the parent compound, potentially enhancing its biological activity.

Aplicaciones Científicas De Investigación

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has been explored in several scientific research domains:

Chemistry: : As a building block for more complex molecules with diverse functionalities.

Biology: : Studied for its potential as a modulator of enzyme activity and cellular pathways.

Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: : Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:

Inhibition of Enzymatic Activity: : Binding to the active site of an enzyme, thereby preventing substrate access and reducing enzymatic function.

Modulation of Receptor Signaling: : Interacting with cellular receptors to alter signal transduction pathways, leading to changes in cellular responses.

Comparación Con Compuestos Similares

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

N-(2-(2,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

N-(2-(3-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-benzofuran-5-sulfonamide

These compounds share structural motifs but differ in their substituents, which can significantly affect their biological activity and applications.

For more detailed references and deeper insights, diving into academic journals and specialized chemical databases would be essential. Let’s not keep our curiosity capped here—what else would you like to explore?

Actividad Biológica

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Synthesis

The compound features a combination of a thiophene ring, a pyrazole moiety, and a benzofuran sulfonamide group. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with appropriate carbonyl compounds.

- Attachment of the Thiophene Ring : A cross-coupling reaction is often employed for this step, utilizing thiophene derivatives.

- Synthesis of the Benzofuran Sulfonamide : This involves coupling reactions that introduce the sulfonamide group into the benzofuran structure.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and pyrazole rings possess notable inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| MCF7 | 12.3 |

| NCI-H358 | 15.0 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of these targets, resulting in therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that a series of pyrazole derivatives exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, with one compound showing an MIC value lower than traditional antibiotics .

- Anticancer Efficacy : In another study, a related compound was shown to significantly reduce tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c21-25(22,14-3-4-16-13(12-14)6-10-23-16)18-7-9-20-8-5-15(19-20)17-2-1-11-24-17/h1-5,8,11-12,18H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLCHJYOPQSRMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.